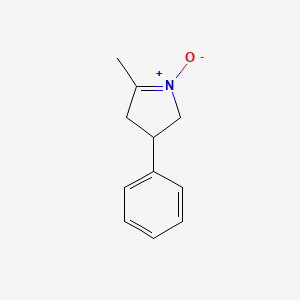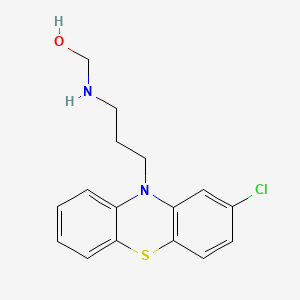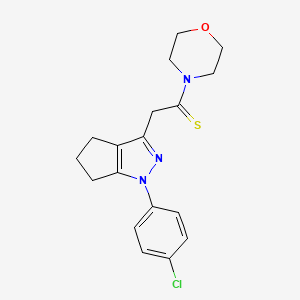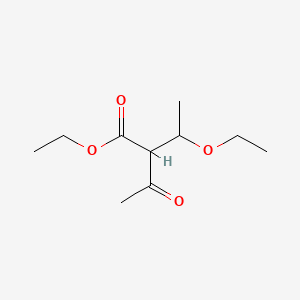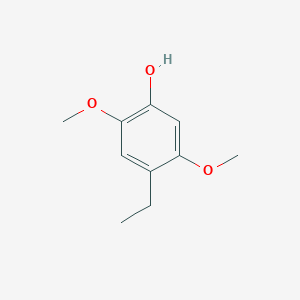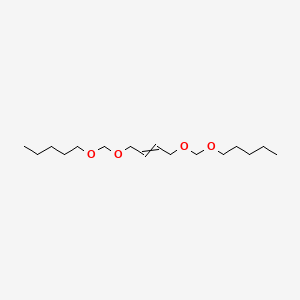![molecular formula C18H19N5O2S B14714556 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide CAS No. 13231-94-2](/img/structure/B14714556.png)
4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide is a complex organic compound with the molecular formula C18H19N5O2S . This compound is known for its unique structure, which includes a naphthalene ring, an azo group, and a sulfonamide group. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide typically involves the following steps :
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(2-aminoethyl)amino]naphthalene under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced azo compounds.
Substitution: Substituted sulfonamide derivatives.
科学的研究の応用
4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide has a wide range of scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins . The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
類似化合物との比較
4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide can be compared with other similar compounds such as :
- 4-[(E)-(4-Amino-1-naphthyl)diazenyl]benzenesulfonic acid
- 4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring, azo group, and sulfonamide group makes it particularly versatile in various applications.
特性
CAS番号 |
13231-94-2 |
|---|---|
分子式 |
C18H19N5O2S |
分子量 |
369.4 g/mol |
IUPAC名 |
4-[[4-(2-aminoethylamino)naphthalen-1-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N5O2S/c19-11-12-21-17-9-10-18(16-4-2-1-3-15(16)17)23-22-13-5-7-14(8-6-13)26(20,24)25/h1-10,21H,11-12,19H2,(H2,20,24,25) |
InChIキー |
ARCXLQBWFMUAJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


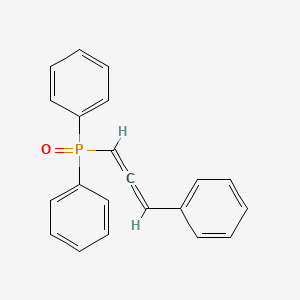

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
